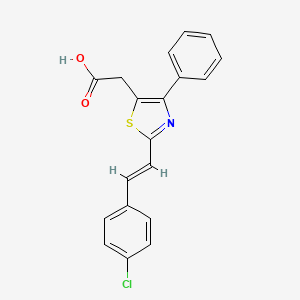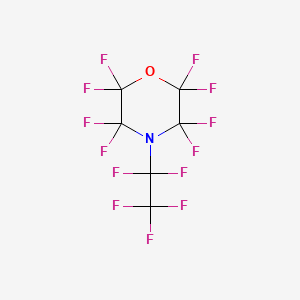
1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride is a chemical compound with the molecular formula C11H17N3O2.ClH and a molecular weight of 259.77 g/mol . This compound is a derivative of semicarbazide, which is known for its versatile biological activities, including antimicrobial, antioxidant, anticancer, and antiproliferative properties .
Preparation Methods
The synthesis of 1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride typically involves the reaction of o-methoxy-alpha-methylphenethylamine with semicarbazide hydrochloride under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it induces apoptosis (programmed cell death) by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
1-(o-Methoxy-alpha-methylphenethyl)semicarbazide hydrochloride can be compared with other semicarbazide derivatives, such as:
1-(o-Methoxy-alpha-methylphenethyl)hydrazine hydrochloride: This compound has similar structural features but differs in its biological activities and applications.
1-(o-Methoxy-alpha-methylphenethyl)-1-methylhydrazine hydrochloride: Another related compound with distinct chemical properties and uses.
Properties
CAS No. |
102339-05-9 |
|---|---|
Molecular Formula |
C11H18ClN3O2 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
[1-(2-methoxyphenyl)propan-2-ylamino]urea;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-8(13-14-11(12)15)7-9-5-3-4-6-10(9)16-2;/h3-6,8,13H,7H2,1-2H3,(H3,12,14,15);1H |
InChI Key |
IXRDYXGOEPGGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NNC(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


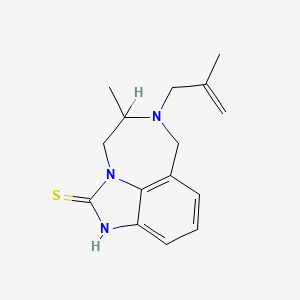
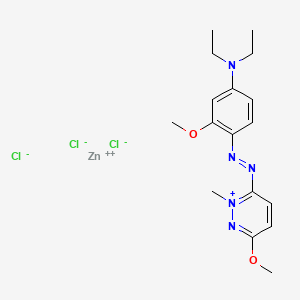
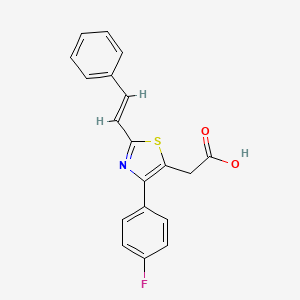

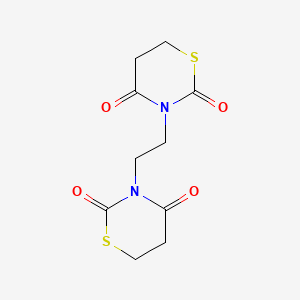
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
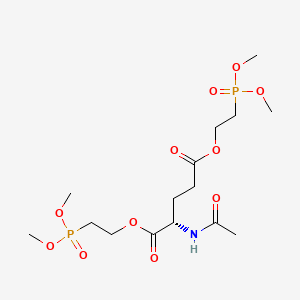
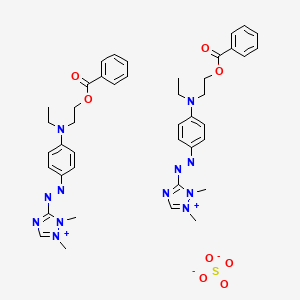
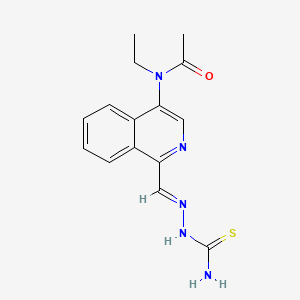
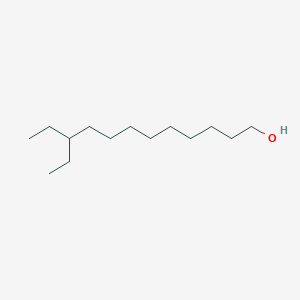
![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)
